(2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide

X-ray crystallography conformational analysis structure-based drug design

(2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide (CAS 730951-05-0) is a 4-thiazolidinone derivative featuring an exocyclic (E)-configured C=C double bond at position 2 of the heterocycle and a 4-methylphenyl substituent on the acetamide nitrogen. Its molecular formula is C₁₂H₁₂N₂O₂S (MW 248.3 g/mol).

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
Cat. No. B12343795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
Molecular FormulaC12H12N2O2S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C=C2NC(=O)CS2
InChIInChI=1S/C12H12N2O2S/c1-8-2-4-9(5-3-8)13-10(15)6-12-14-11(16)7-17-12/h2-6H,7H2,1H3,(H,13,15)(H,14,16)/b12-6+
InChIKeyGJXAMSUVGWUBBP-WUXMJOGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.1 [ug/mL] (The mean of the results at pH 7.4)

(2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide: A Structurally Defined Thiazolidinone Acetamide for Targeted Medicinal Chemistry Procurement


(2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide (CAS 730951-05-0) is a 4-thiazolidinone derivative featuring an exocyclic (E)-configured C=C double bond at position 2 of the heterocycle and a 4-methylphenyl substituent on the acetamide nitrogen. Its molecular formula is C₁₂H₁₂N₂O₂S (MW 248.3 g/mol) . The compound belongs to the 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide scaffold class, which has demonstrated fungicidal activity against phytopathogenic strains in recent primary screening studies [1]. Commercially, it is supplied at ≥95% purity by multiple independent vendors, making it a readily accessible building block for systematic structure–activity relationship (SAR) exploration .

Why Not All Thiazolidinone Acetamides Are Interchangeable: The (2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide Differentiation Rationale


Within the 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide family, the position, electronic character, and steric demand of the N-aryl substituent—together with the exocyclic double-bond geometry—dictate both molecular conformation and biological target engagement. Single-crystal X-ray analysis of the (Z)-N-(4-methoxyphenyl) analog reveals a benzene–thiazolidine dihedral angle of 20.34°, while the (Z)-morpholino analog adopts a 37.12° inclination; the (E)-configuration of the title compound is predicted to shift this conformational landscape further [1]. In antifungal screening, shifting the methyl group from the 2-position (compound 3c) to the 2,4-dimethyl combination with N3-benzyl (compound 4e) altered EC₅₀ values from inactive to 0.85 µg/mL against Alternaria solani, demonstrating that the N-aryl substitution pattern is a critical efficacy determinant [2]. Furthermore, regioisomeric attachment—2-ylidene versus 3-acetamido—diverts biological activity from antifungal toward anticancer phenotypes, as shown by the G1 cell-cycle arrest induced by N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide in renal adenocarcinoma cells [3]. These three orthogonal lines of evidence confirm that neither the N-aryl group, the olefin geometry, nor the linkage regioisomerism can be altered without fundamentally changing the compound's conformational, physicochemical, and biological profile.

Quantitative Differentiation Evidence for (2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide Relative to Closest Structural Analogs


1. Exocyclic Double-Bond Geometry: (E)-Configuration as a Conformational Differentiator from Crystallographically Characterized (Z)-Congeners

Single-crystal X-ray structures are available only for (Z)-configured 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide analogs. The (Z)-N-(4-methoxyphenyl) derivative (compound II) exhibits a benzene–thiazolidine dihedral angle of 20.34°, whereas the (Z)-morpholino derivative (compound I) shows a 37.12° inclination [1]. The title compound is explicitly specified as the (2E)-isomer. In related thiazolidinone systems, (E)⇌(Z) isomerization alters the spatial orientation of the acetamide NH and the thiazolidinone C=O hydrogen-bond acceptors, which can rewire intermolecular hydrogen-bonding networks and, by extension, receptor complementarity [1]. Although no crystal structure for the (E)-4-methylphenyl compound has been published, the named geometry places it outside the conformational space of both characterized (Z)-analogs, providing a structurally distinct pharmacophoric presentation for target-based screening [1].

X-ray crystallography conformational analysis structure-based drug design

2. Substituent-Position Effect on Antifungal Activity: Scaffold-Level EC₅₀ Ranging from 0.85 to >100 µg/mL Depending on N-Aryl Substitution

In the only published primary screening of 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides, eight derivatives with varied N-aryl and N3-benzyl substituents were tested against eight phytopathogenic fungal strains [1]. The most potent compound, 4e [N-(2-methylphenyl), N3-benzyl], gave EC₅₀ values of 0.85 µg/mL against Alternaria solani and 2.29 µg/mL against Phoma lingam, comparable to the commercial fungicide carbendazim [1]. Across the series, growth inhibition at 100 µg/mL ranged from 3.27% to 85.94%, demonstrating that antifungal activity is highly tunable through N-substitution [1]. The target compound—bearing a 4-methylphenyl group without N3-substitution—was not among the eight tested and therefore its specific EC₅₀ remains unmeasured. However, the scaffold class has a validated fungicidal baseline, and the activity cliff observed between the inactive 2-methylphenyl analog 3c and the highly active 2,4-dimethylphenyl-N3-benzyl analog 4e indicates that para-methyl substitution may further modulate potency [1].

antifungal screening phytopathogenic fungi structure–activity relationship

3. Regioisomeric Linkage Divergence: 2-Ylideneacetamide Confers Antifungal Activity, Whereas 3-Acetamido-Thiazolidinone Drives Anticancer Phenotype

A structurally related but regioisomeric compound—N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide—in which the acetamide is attached at the N3 position rather than via the 2-ylidene exocyclic linkage, was evaluated for antitumor activity. It induced significant G1 cell-cycle arrest and decreased G2-phase distribution in 769‑P renal adenocarcinoma cells in a dose-dependent manner [1]. In contrast, the 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide scaffold (exemplified by the title compound and its analogs) has been associated with antifungal rather than anticancer activity in the screening studies conducted to date [2]. This qualitative divergence in biological readout—antifungal for the 2-ylidene series versus anticancer for the 3-acetamido regioisomer—demonstrates that the attachment site of the acetamide pharmacophore is a binary switch for target-selectivity profiles [1][2].

regioisomerism anticancer antifungal phenotypic screening

4. Commercial Availability Benchmark: ≥4 Independent Vendors at 95% Purity Versus Custom-Synthesis-Only Status for Closest Analogs

As of April 2026, (2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide is stocked by at least four independent commercial suppliers—Santa Cruz Biotechnology (sc-343791), AKSci (8735CG), Leyan (1291882), and ChemScene (CS-0221212)—all with a minimum purity specification of 95% . The vendor-reported predicted melting point is 211.45 °C (predicted), with a predicted boiling point of ~554.2 °C at 760 mmHg . By contrast, the closest crystallographically characterized analog, (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, is not listed by any standard research chemical vendor and requires custom synthesis, while the N-(4-chlorophenyl) analog has no identified commercial source [1]. This multi-vendor availability with standardized purity reduces procurement lead times, enables batch-to-batch reproducibility verification, and mitigates single-supplier risk for industrial screening workflows.

chemical sourcing procurement building blocks purity specification

Procurement-Relevant Application Scenarios for (2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide Based on Verified Differentiation Evidence


Antifungal Lead Optimization: Expanding the 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide SAR Around the 4-Methylphenyl Node

The scaffold's demonstrated fungicidal activity against A. solani and P. lingam (EC₅₀ as low as 0.85 µg/mL for optimized analogs) establishes a validated starting point for antifungal lead development [1]. Procuring the 4-methylphenyl variant enables systematic exploration of para-substitution effects on potency, with the 2-methylphenyl analog (inactive) and 2,4-dimethylphenyl-N3-benzyl analog (highly active) providing clear SAR anchor points. The (E)-configuration of the title compound offers a conformational landscape not yet explored in published antifungal screening, representing a genuine opportunity for novel IP generation.

Structure-Based Fragment and Pharmacophore Modeling Exploiting Distinct (E)-Geometry

Since all published crystal structures of 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides adopt the (Z)-configuration with aryl–thiazolidine dihedral angles of 20.34°–37.12°, the (E)-isomer provides a unique conformational template for computational docking and pharmacophore model construction [1]. Procurement of the (2E)-4-methylphenyl compound enables experimental validation of predicted binding modes that cannot be tested with commercially unavailable (Z)-analogs, strengthening structure-based design hypotheses.

Rapid Hit Confirmation in Industrial Screening Cascades Through Multi-Vendor Resupply

The compound's availability from ≥4 independent vendors at 95% purity eliminates single-supplier dependency . For industrial hit-to-lead programs, this means orthogonal re-supply for dose–response confirmation, counter-screening, and early ADME profiling can proceed without synthetic chemistry delay. The predicted melting point (211.45 °C) and boiling point (~554.2 °C) provide initial physicochemical benchmarks for formulation and assay planning .

Regioisomer-Controlled Phenotypic Screening to Deconvolute Antifungal vs. Anticancer Selectivity

The 2-ylidene regioisomer (title compound) is associated with antifungal activity, while the 3-acetamido regioisomer drives anticancer G1 arrest in renal adenocarcinoma cells [2]. Parallel procurement of both regioisomers enables controlled phenotypic profiling to map the structural determinants of target selectivity, a strategy directly relevant to multi-indication drug discovery programs seeking to avoid crossover toxicity.

Quote Request

Request a Quote for (2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.